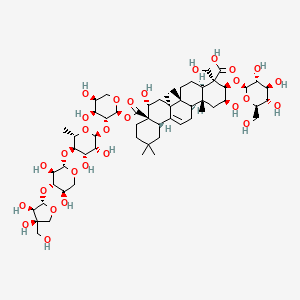
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Overview
Description
The compound of interest, alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile, is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical structures. For instance, the synthesis of highly functionalized arylated benzenes, including tetraarylbenzenes, is described, which may share some synthetic pathways or structural characteristics with the compound .
Synthesis Analysis
The synthesis of complex aromatic compounds, such as tetraarylbenzenes, is discussed in the context of a non-palladium-catalyzed method, which could be relevant for the synthesis of this compound. This method involves a two-step process starting from alpha-oxo-ketene-S,S-acetals and active methylene compounds, leading to highly functionalized arylated benzenes . Additionally, the synthesis of various alpha-amino acid derivatives under phase-transfer catalysis conditions is described, which might offer insights into alternative synthetic strategies for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2,3,4-tetraarylbenzenes, has been analyzed through X-ray crystallography, revealing a propeller-like arrangement of peripheral aryl rings around a central benzene ring . This information could be extrapolated to hypothesize about the molecular structure of this compound, suggesting potential conformational features and steric effects due to the presence of tetramethyl groups.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactivity of various aromatic and heteroaromatic compounds are discussed. For example, the synthesis of alpha-amino acid derivatives involves bis-alkylation reactions under phase-transfer catalysis conditions . The reactivity of sialyl donors in the stereoselective synthesis of alpha-(2-->9)-tetrasialic acid is also explored, which could provide insights into the reactivity of nitrile groups in similar molecular contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as photoluminescent bis-(alpha-cyano-4-methoxystyryl)benzenes, are investigated, revealing their emission characteristics in different states, including crystalline solids and liquid crystalline states . These studies could inform the analysis of the photophysical properties of this compound. Additionally, the physical properties of a 1:1 complex of tetrakis(ethylthio)pyrene with DDQ are described, including conductivity and IR spectra, which might be relevant for understanding the physical behavior of similar compounds .
Scientific Research Applications
Catalyst for tert-Butyl Hydroperoxide Oxygenation
Research indicates that the compound Ru2(OAc)4Cl with alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate results in a new compound that is an active catalyst for the oxygenation of organic sulfides. This has potential implications in organic chemistry and material sciences (Barker & Ren, 2008).
Synthesis of alpha(2,9) Di- to Tetrasialic Acids
A stereoselective synthesis using alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate has been reported for alpha(2,9) tetra- to disialic acids. This demonstrates its utility in the synthesis of complex carbohydrate structures, which could have implications in biochemistry and medicinal chemistry (Tanaka, Nishiura, & Takahashi, 2009).
Formation of Tetramethyl-m-benziporphodimethene
In the field of organic chemistry, alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate has been used in the condensation reaction for the formation of tetramethyl-m-benziporphodimethene. This study provides insights into the synthesis of complex organic compounds with potential applications in material sciences and pharmacology (Chang et al., 2009).
Mild, High-Yielding Route to alpha-Fluoro Acrylonitriles
Research has shown the utility of alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate derivatives in synthesizing alpha-fluoro acrylonitriles. This process, known for its high yields and good Z-stereoselectivity, is significant in organic synthesis and pharmaceutical research (del Solar, Ghosh, & Zajc, 2008).
Synthesis of Cyclic alpha-Amino Acid Derivatives
The compound has been utilized in the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions. This highlights its role in the synthesis of novel amino acids, which could have applications in peptide chemistry and drug development (Kotha & Brahmachary, 2000).
Safety and Hazards
“alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-[3-(2-cyano-2-methylpropyl)phenyl]-2,2-dimethylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-15(2,11-17)9-13-6-5-7-14(8-13)10-16(3,4)12-18/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMUSKQGUXKWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69774-36-3 | |
| Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)





